(4-Bromophenyl)-thiazol-2-yl-methanone
Description
Properties
IUPAC Name |
(4-bromophenyl)-(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNOS/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMCMXRLYZZWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromophenyl Thiazol 2 Yl Methanone and Its Chemical Analogs
General Synthetic Strategies for Thiazole (B1198619) Ring Formation
The formation of the thiazole ring is the foundational step in synthesizing the target compound and its analogs. Several robust methods have been developed for this purpose, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely utilized method for creating thiazole rings. scispace.comnih.gov The classic approach involves the cyclocondensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, such as thiourea (B124793), thioamides, thiosemicarbazides, or thiosemicarbazones. nih.govbepls.com The reaction typically proceeds through the formation of imino thioether and hydroxythiazoline intermediates, which then dehydrate to form the aromatic thiazole ring. nih.gov For instance, the reaction of p-bromoacetophenone (an α-haloketone precursor after α-halogenation) with a suitable thioamide can yield a 4-(4-bromophenyl)thiazole (B159989) scaffold. nih.gov
While effective, the traditional Hantzsch method often requires long reaction times and harsh conditions. scispace.com Consequently, numerous modern adaptations have been developed to improve efficiency and environmental compatibility. These include:
Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces reaction times from hours to minutes and often improves yields. figshare.comnih.gov This technique has been successfully applied to the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas, yielding products in as little as 30 minutes. nih.gov
Green Catalysis: Environmentally benign catalysts, such as silica-supported tungstosilisic acid, have been employed in one-pot, multi-component Hantzsch syntheses. mdpi.com These catalysts are often reusable, adding to the sustainability of the process. mdpi.com
Solvent-Free Conditions: Performing the condensation under solvent-free conditions is another green approach that simplifies workup and reduces chemical waste. scispace.combepls.com
These adaptations have made the Hantzsch synthesis a more versatile and attractive method for preparing a wide array of substituted thiazoles. researchgate.net
Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like thiazole derivatives in a single step from three or more starting materials. scispace.com This approach enhances efficiency by minimizing purification steps and saving time and resources. Several MCRs have been developed for thiazole synthesis:
A three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can produce diversely substituted thiazole derivatives under solvent-free conditions. iau.ir
Another approach involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst, such as KF/Clinoptilolite nanoparticles, to yield thiazoles in good to excellent yields. benthamdirect.com
Chemoenzymatic one-pot MCRs have also been developed, using enzymes like trypsin to catalyze the formation of thiazole derivatives under mild conditions, expanding the application of biocatalysis in organic synthesis. mdpi.com
These methods exemplify the trend towards creating molecular diversity and complexity in an efficient and environmentally conscious manner. scispace.comacs.org
Table 1: Comparison of General Thiazole Synthesis Strategies
| Method | Key Reactants | Key Features | Advantages | Reference(s) |
|---|---|---|---|---|
| Classic Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Cyclocondensation | Widely applicable, well-established | scispace.comnih.gov |
| Microwave-Assisted Hantzsch | α-Haloketone, Thioamide/Thiourea | Microwave irradiation | Rapid reaction times, high yields | figshare.comnih.gov |
| Multi-Component Reaction (MCR) | e.g., Aldehyde, Isothiocyanate, Alkyl Bromide | One-pot synthesis | High efficiency, molecular diversity | iau.irbenthamdirect.com |
| Chemoenzymatic MCR | e.g., Secondary amines, Benzoyl isothiocyanate, Acetylenedicarboxylates | Enzyme catalysis (e.g., trypsin) | Mild reaction conditions, green chemistry | mdpi.com |
Thiosemicarbazides and their derivatives, thiosemicarbazones, are valuable precursors for synthesizing 2-substituted thiazoles, particularly those bearing hydrazinyl or hydrazono moieties. nih.govscribd.com These reactions are typically a variant of the Hantzsch synthesis, where the thiosemicarbazide (B42300) acts as the N-C-S fragment donor.
The general process involves the reaction of a thiosemicarbazone with an α-haloketone. scielo.br For example, thiosemicarbazones derived from aromatic aldehydes can undergo a cyclization reaction with α-bromoacetophenone in refluxing isopropyl alcohol to yield thiazole heterocycles. scielo.br This method provides a direct route to compounds with a C=N-N-C linkage at the 2-position of the thiazole ring, which can be a site for further derivatization. dovepress.com Microwave-assisted, one-pot procedures using thiosemicarbazide, various carbonyl compounds, and α-haloketones have been developed to synthesize hydrazinyl thiazole derivatives rapidly and without the need for solvents or catalysts. nih.gov
Targeted Synthesis of (4-Bromophenyl)-thiazol-2-yl-methanone Structures
The specific synthesis of this compound requires not only the formation of the thiazole ring with a 4-bromophenyl group at the 4-position but also the introduction of a carbonyl group at the 2-position.
Directly introducing the methanone (B1245722) group during the primary cyclization is challenging. A common strategy involves a two-step process: first, the synthesis of a suitable precursor, followed by its conversion to the target ketone. A highly effective route begins with the Hantzsch reaction of 2-bromo-1-(4-bromophenyl)ethanone with a thioamide equivalent that installs a functional group at the 2-position, which can later be converted to a carbonyl group.
A key precursor is 4-(4-bromophenyl)thiazol-2-amine, which is readily synthesized. nih.gov The synthesis involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst like iodine to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine. nih.gov From this 2-aminothiazole (B372263) intermediate, the amino group can be converted into the desired methanone. This often involves diazotization of the amine followed by a reaction that introduces the carbonyl function, such as a Sandmeyer-type reaction or oxidation of a derivative.
Alternatively, α-bromoketone derivatives can react with thiosemicarbazone derivatives to form thiazoles. nih.gov For example, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one has been used as a key building block to react with various thiosemicarbazones, demonstrating the utility of α-haloketones in building complex thiazole systems. nih.gov While not a direct route to the target compound, these reactions highlight the principle of using functionalized α-haloketones and thio-compounds to construct the desired thiazole core. isca.me
Achieving the correct substitution pattern—the 4-bromophenyl group at C4 and the acyl group at C2—is critical and is governed by the principles of regioselectivity in the Hantzsch synthesis. The reaction between an α-haloketone (R-CO-CH₂X) and a thioamide (R'-CS-NH₂) unambiguously places the 'R' group from the ketone at C4 and the 'R'' group from the thioamide at C2. Therefore, to synthesize the this compound, the required starting materials for the Hantzsch cyclization would be 2-halo-1-(4-bromophenyl)ethanone and a thioamide that provides the carbonyl group or a precursor at the C2 position.
The derivatization of stable intermediates is a common and effective strategy. As mentioned, 4-(4-bromophenyl)thiazol-2-amine is a key intermediate. nih.gov The amino group at the C2 position is a versatile handle for further chemical transformations.
Table 2: Key Intermediates and Reagents in Targeted Synthesis
| Intermediate/Reagent | Role in Synthesis | Typical Reaction | Reference(s) |
|---|---|---|---|
| 2-Bromo-1-(4-bromophenyl)ethanone | α-Haloketone Precursor | Hantzsch condensation; provides the C4-C5 bond and the 4-bromophenyl group. | nih.gov |
| Thiourea | Thioamide Precursor | Hantzsch condensation; provides the S, C2, and N atoms for the ring. | nih.govnih.gov |
| Thiosemicarbazide | Thioamide Precursor | Cyclization with α-haloketones to form 2-hydrazinylthiazoles. | nih.govscielo.br |
| 4-(4-Bromophenyl)thiazol-2-amine | Key Intermediate | A stable, easily synthesized precursor for derivatization at the C2 position. | nih.gov |
The synthesis of the target methanone from this amine intermediate could proceed through several established organic transformations designed to replace an amino group with other functionalities. The regioselectivity of the initial Hantzsch reaction ensures the correct placement of the 4-bromophenyl group, simplifying the subsequent synthetic challenges to the functionalization of the C2 position. scielo.brresearchgate.net
Post-Synthetic Modification and Derivatization Strategies
Post-synthetic modification is a critical strategy in medicinal chemistry for optimizing lead compounds and exploring the structure-activity relationship (SAR) of a molecular scaffold. For this compound and its analogs, derivatization can be achieved at several key positions, primarily the brominated phenyl ring and the thiazole nucleus. These modifications allow for the introduction of diverse functional groups and the construction of more complex molecular architectures, including hybrid molecules that combine different pharmacophores.
The bromine atom on the phenyl ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.
The Suzuki-Miyaura coupling is a widely used reaction to form biaryl structures by coupling an organohalide with an organoboron compound. In the context of analogous structures like N-(4-bromophenyl)furan-2-carboxamide, the bromo-substituent is readily coupled with various aryl and heteroaryl boronic acids. mdpi.comnih.gov This reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium phosphate. nih.gov Such modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity. For example, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with different arylboronic acids using a Pd(PPh₃)₄ catalyst has been shown to produce a range of biaryl pyrimidine (B1678525) derivatives in moderate to good yields. mdpi.com
The Sonogashira coupling provides a route to introduce alkyne functionalities by reacting an aryl halide with a terminal alkyne. researchgate.net This reaction, catalyzed by a combination of palladium and copper complexes, is instrumental in extending the molecular framework and creating rigid, linear linkers for the attachment of other molecular fragments. researchgate.netresearchgate.net The resulting alkynyl derivatives can serve as key intermediates for further transformations or as final compounds with unique biological properties.
| Starting Material | Boronic Acid | Catalyst/Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(4-bromophenyl)furan-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | - | 43-83 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 55 | mdpi.com |
The thiazole ring is a key component of many pharmacologically active compounds and offers multiple sites for modification. nih.govglobalresearchonline.net While the C2 position in the parent compound is occupied by the methanone linker, other positions, particularly C5, can be targeted for functionalization. Electrophilic substitution reactions can introduce various groups onto the thiazole ring. For instance, bromination of the thiazole ring in related structures, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine, has been successfully achieved using N-bromosuccinimide (NBS). frontiersin.orgnih.gov This introduces another reactive handle for subsequent cross-coupling or nucleophilic substitution reactions.
Furthermore, modifications can be directed at substituents attached to the thiazole ring. In analogs like 4-(4-bromophenyl)thiazol-2-amine, the 2-amino group is a common site for derivatization. It can be readily converted into Schiff bases by condensation with various aromatic aldehydes. nih.govresearchgate.net This reaction introduces a benzylidene linkage and allows for the incorporation of a wide array of substituted phenyl rings, leading to compounds with diverse biological profiles. nih.gov For example, reacting the intermediate 4-(4-bromophenyl)thiazol-2-amine with aldehydes like 3,4-dimethoxybenzaldehyde (B141060) or 4-(dimethylamino)benzaldehyde (B131446) yields the corresponding Schiff base derivatives. researchgate.net
| Starting Material | Reagent(s) | Modification Type | Resulting Structure/Derivative | Reference |
|---|---|---|---|---|
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine | N-Bromosuccinimide (NBS) | Thiazole Ring Bromination | 5-Bromo-4-(4-chlorothiophen-2-yl)thiazol-2-amine | frontiersin.orgnih.gov |
| 4-(4-bromophenyl)thiazol-2-amine | 4-Hydroxy-3-methoxybenzaldehyde | Schiff Base Formation | 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | researchgate.net |
| 4-(4-bromophenyl)thiazol-2-amine | 3,4,5-Trimethoxybenzaldehyde | Schiff Base Formation | N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | researchgate.net |
| 4-(4-bromophenyl)thiazol-2-amine | 4-Chlorobenzaldehyde | Schiff Base Formation | N-(4-Chlorobenzylidene)-4-(4-bromophenyl)thiazol-2-amine | researchgate.net |
Molecular hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, better efficacy, or a dual mode of action. The thiazole scaffold is a common building block for constructing such hybrids. nih.govacs.org
One prominent approach involves the Hantzsch thiazole synthesis or related cyclization reactions. For instance, derivatives of this compound can be conceptually derived from the reaction of a suitable thioamide or thiourea derivative with 2-bromo-1-(4-bromophenyl)ethan-1-one. By starting with more complex thioamides that already contain another heterocyclic system, intricate hybrid molecules can be constructed.
Research has shown the synthesis of thiazole-pyrazoline hybrids by reacting a pyrazole-1-carbothioamide with α-bromoketones, including 2-bromo-1-(4-bromophenyl)ethan-1-one. nih.govacs.org This yields complex molecules like 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which demonstrated potent antimicrobial activity. nih.govacs.org Similarly, thiazole-linked triazole hybrids have been synthesized through the cyclization of a triazolyl-substituted pyrazole-1-carbothioamide with phenacyl bromides, resulting in molecules with significant biological potential. nih.gov These synthetic strategies highlight the utility of the thiazole core as a platform for linking diverse pharmacophoric units, leading to novel chemical matter for drug discovery.
| Hybrid Type | Example Compound Name | Incorporated Pharmacophores | Reference |
|---|---|---|---|
| Thiazole-Pyrazoline | 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Thiazole, Pyrazoline, Furan | nih.govacs.org |
| Thiazole-Pyrazoline-Triazole | 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Thiazole, Pyrazoline, Triazole | nih.gov |
| Thiazole-Pyrazoline | 4-(3-(2-(benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine | Thiazole, Pyrazoline, Thiophene (B33073) | nih.govacs.org |
Exploration of Biological Activities of 4 Bromophenyl Thiazol 2 Yl Methanone Derivatives
In Vitro Antimicrobial Potential
Derivatives based on the 4-(4-bromophenyl)-thiazole structure have been a focus of research to combat the challenge of microbial drug resistance. researchgate.netnih.gov Studies have explored their efficacy against a spectrum of bacteria and fungi, revealing that specific substitutions on the core molecule can significantly influence antimicrobial potency. pnrjournal.comresearchgate.net
Antibacterial Efficacy Against Gram-Positive Bacterial Strains
Several studies have demonstrated the antibacterial potential of 4-(4-bromophenyl)-thiazol-2-amine derivatives against Gram-positive bacteria. pnrjournal.comnih.gov In one study, a series of Schiff base derivatives were synthesized and tested. The results indicated that compounds with specific substitutions showed promising activity against Staphylococcus aureus and Bacillus subtilis. For instance, a compound designated as p2, which is 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol, exhibited a minimum inhibitory concentration (MIC) of 16.1 µM against S. aureus. nih.govnih.gov Another derivative, compound p4 (N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine), was particularly potent against B. subtilis with an MIC of 28.8 µM. nih.govresearchgate.net
Another research effort involved synthesizing 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives and evaluating their activity. These compounds, which combine the thiazole (B1198619) and thiazolidinone rings, also showed notable results against Gram-positive strains like B. subtilis and S. aureus. pnrjournal.com The presence of electron-withdrawing groups on the phenyl ring attached to the thiazole was noted to contribute to good antibacterial activity. nih.gov
| Compound Name/Code | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|---|
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol (p2) | Staphylococcus aureus | 16.1 | nih.govnih.gov |
| N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine (p4) | Bacillus subtilis | 28.8 | nih.gov |
Antibacterial Efficacy Against Gram-Negative Bacterial Strains
The same series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were also evaluated for their efficacy against Gram-negative bacteria. pnrjournal.comnih.gov Compound p2, 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol, showed notable activity against Escherichia coli, with an MIC value of 16.1 µM, which was comparable to its activity against the Gram-positive S. aureus. nih.govnih.gov This suggests a broad spectrum of activity for certain derivatives. The evaluation of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-ones also included testing against E. coli, indicating that this class of compounds holds potential for inhibiting the growth of Gram-negative pathogens. pnrjournal.com
| Compound Name/Code | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|---|
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol (p2) | Escherichia coli | 16.1 | nih.govnih.gov |
Antifungal Activity Against Fungal Pathogens
In addition to antibacterial assessments, the antifungal potential of these thiazole derivatives has been a subject of investigation. pnrjournal.comnih.gov A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were screened against the fungal pathogens Candida albicans and Aspergillus niger. nih.govnih.gov The results highlighted specific compounds with significant antifungal properties. Compound p3, 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine, was found to be the most potent against A. niger with an MIC of 16.2 µM. nih.gov Meanwhile, compound p6, 4-(4-Bromophenyl)-N-(2-hydroxybenzylidene)thiazol-2-amine, displayed the most significant activity against C. albicans, with an MIC of 15.3 µM. nih.gov These findings suggest that the antifungal efficacy of these derivatives can be tuned by altering the substituents on the benzylidene moiety. nih.gov
| Compound Name/Code | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|---|
| 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine (p3) | Aspergillus niger | 16.2 | nih.gov |
| 4-(4-Bromophenyl)-N-(2-hydroxybenzylidene)thiazol-2-amine (p6) | Candida albicans | 15.3 | nih.gov |
In Vitro Anticancer and Antiproliferative Activity
The thiazole ring is a key component in several anticancer agents, and extensive research has been conducted to develop new thiazole-based compounds with improved efficacy and selectivity against cancer cells. researchgate.netnih.govnih.gov
Efficacy Against Various Cancer Cell Lines
Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and evaluated for their antiproliferative effects on various cancer cell lines. researchgate.netnih.gov In one study, a series of these compounds were tested against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7). nih.gov The results were promising, with several compounds demonstrating significant cytotoxic activity. nih.gov
Notably, compound p2, 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol, was identified as the most active in the series, with an IC₅₀ value of 10.5 µM against the MCF7 cell line. This activity was comparable to the standard chemotherapeutic drug 5-fluorouracil (B62378) (IC₅₀ = 5.2 µM) used in the same assay. researchgate.netnih.gov This highlights the potential of this specific derivative as a template for developing new anticancer agents. nih.gov Further research into N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives also showed that compounds d6 and d7 were the most active against this breast cancer cell line. researchgate.net
| Compound Name/Code | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol (p2) | MCF7 (Human Breast Adenocarcinoma) | 10.5 | researchgate.netnih.gov |
| 5-fluorouracil (Standard) | MCF7 (Human Breast Adenocarcinoma) | 5.2 | researchgate.netnih.gov |
Investigated Mechanisms of Anticancer Action
Derivatives of the this compound scaffold have been shown to exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key enzymes involved in cancer progression, such as kinases.
Apoptosis Induction: The induction of apoptosis is a key mechanism for many chemotherapeutic agents. Studies on thiazole derivatives have demonstrated their ability to trigger this process in cancer cells. For instance, a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones was synthesized and evaluated for its anticancer properties. mdpi.com One derivative, compound 4c , not only showed potent activity against MCF-7 breast cancer cells but also induced cell cycle arrest at the G1/S phase. mdpi.com It significantly increased the percentage of cells in the pre-G1 phase (an indicator of apoptosis) to 37.36% compared to 2.02% in untreated cells. mdpi.com Furthermore, this compound elevated the populations of both early and late apoptotic cells from 0.51% and 0.29% in the control group to 22.39% and 9.51%, respectively. mdpi.com Other studies have also confirmed that certain 4-thiazolidinone (B1220212) derivatives can act as inductors of apoptosis, as measured by increased caspase-3 activity. mdpi.com The pro-apoptotic protein Bax and the tumor suppressor p53 can be overexpressed, while the anti-apoptotic protein Bcl-2 is downregulated by certain quinoline-oxadiazole derivatives, further promoting cellular apoptosis. nih.gov
Kinase Inhibition: Kinase inhibition is another critical mechanism through which these compounds exhibit anticancer activity. Kinases are enzymes that play a crucial role in cell signaling, growth, and proliferation, and their dysregulation is a hallmark of many cancers.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. The thiazole derivative 4c was found to be a potent inhibitor of VEGFR-2, with an IC50 value of 0.15 µM. mdpi.com
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. nih.gov Certain quinoline-1,3,4-oxadiazole derivatives have been assessed for their inhibitory activity against EGFR, with the most promising candidates showing IC50 values as low as 0.14 µM. nih.gov
Aurora Kinase Inhibition: Aurora kinases are essential for cell division, and their inhibition can lead to mitotic arrest and cell death. Some 2-aminothiazole (B372263) derivatives have been found to display inhibitory activity against Aurora kinases. mdpi.com
The table below summarizes the anticancer mechanisms and inhibitory concentrations of selected this compound derivatives.
| Compound/Derivative Class | Cancer Cell Line | Mechanism of Action | Key Findings (IC50) |
| Compound 4c (A Thiazole derivative) | MCF-7 (Breast), HepG2 (Liver) | Apoptosis Induction, Cell Cycle Arrest, VEGFR-2 Inhibition | MCF-7: 2.57 µM; HepG2: 7.26 µM; VEGFR-2: 0.15 µM mdpi.com |
| Quinoline-oxadiazole derivatives | HepG2 (Liver) | Apoptosis Induction, EGFR Inhibition | EGFR: 0.14 µM nih.gov |
| 4-(4-bromophenyl)-thiazol-2-amine derivative p2 | MCF-7 (Breast) | Not specified | 10.5 µM nih.gov |
| 2-Aminothiazole derivatives | Various | Aurora Kinase Inhibition | Activity demonstrated mdpi.com |
Other Pre-Clinical Biological Activities
Beyond their anticancer potential, derivatives of this thiazole scaffold have been explored for other significant therapeutic properties.
Anti-Inflammatory Properties
Several thiazole and thiazolidinone derivatives have been identified as potent inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. nih.gov
COX-1/COX-2 Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects than non-selective COX inhibition. frontiersin.org Studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives showed potent and selective COX-2 inhibition, with some compounds exhibiting IC50 values as low as 0.76 µM and high selectivity indices. frontiersin.org Other research has also identified 5,6-diarylimidazo[2.1-b]thiazole derivatives as potent and selective inhibitors of the COX-2 enzyme. nih.gov
5-LOX Inhibition: The 5-lipoxygenase (5-LOX) enzyme is involved in the production of leukotrienes, another class of inflammatory mediators. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been investigated as direct 5-LOX inhibitors, with one compound showing an IC50 value of 127 nM. nih.gov Dual inhibition of both COX-2 and 15-LOX is considered a useful approach for developing drugs with a broader range of anti-inflammatory properties. researchgate.net
The following table presents the inhibitory activities of selected thiazole derivatives against inflammatory enzymes.
| Derivative Class | Target Enzyme | Inhibitory Concentration (IC50) |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-2 | 0.76 - 9.01 µM frontiersin.org |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | 5-LOX | 23.08 - 38.46 µM frontiersin.org |
| N-aryl-4-aryl-1,3-thiazole-2-amine derivatives | 5-LOX | 25 - 127 nM nih.gov |
| 5,6-diarylimidazo[2.1-b]thiazole derivatives | COX-2 | Potent inhibition observed nih.gov |
| 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones | COX-1 | 10 - 16 µM nih.gov |
Antiviral Potentials
The thiazole nucleus is a component of existing antiviral drugs like Ritonavir. nih.gov This has prompted further investigation into new thiazole derivatives for antiviral activity against a range of viruses. nih.gov Recent studies have focused on their potential to inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Several thiazole/thiadiazole/benzothiazole-based thiazolidin-4-one derivatives were evaluated, with five compounds showing inhibitory activity against SARS-CoV-2 Mpro, with IC50 values ranging from 0.01 to 34.4 µM. mdpi.com The antiviral potential of these molecules makes them promising candidates for the development of new therapeutics for viral infections. nih.govmdpi.com
Antimalarial Activity
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new antimalarial agents. malariaworld.org Thiazole derivatives have been investigated for their activity against this parasite. A series of thiazole analogs were prepared and tested in vitro against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov The results indicated that modifications to the N-aryl amide group linked to the thiazole ring were crucial for antimalarial potency. nih.gov Structure-activity relationship (SAR) studies suggested that non-bulky, electron-withdrawing groups at the ortho position of an attached phenyl ring were preferred for enhanced activity. nih.gov Other studies on 4-aminoquinoline (B48711) derivatives, which share structural similarities, also showed potent activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. scienceopen.com
Enzyme Inhibition Studies
The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes. As detailed in previous sections, these compounds have shown significant inhibitory action against kinases like VEGFR-2 and EGFR in cancer pathways, as well as COX and LOX enzymes in the inflammatory response. mdpi.comnih.govnih.govfrontiersin.org
Further studies have broadened the scope of their enzyme-inhibiting capabilities. For instance, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their inhibitory effects on human monoamine oxidase (hMAO) A and B isoforms. The results highlighted that the hydrazothiazole nucleus was an important feature for achieving selective and reversible inhibition of hMAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.gov Additionally, some quinoline-based derivatives have been investigated as inhibitors of microbial DNA gyrase, a promising target for novel antimicrobial agents. nih.gov
The table below summarizes the diverse enzyme inhibition profiles of various thiazole-related derivatives.
| Derivative Class | Target Enzyme | Biological Application |
| Thiazole derivatives | VEGFR-2, EGFR, Aurora Kinase | Anticancer mdpi.comnih.govmdpi.com |
| Thiazole/Thiazolidinone derivatives | COX-1, COX-2, 5-LOX | Anti-inflammatory nih.govfrontiersin.org |
| Thiazole/Thiazolidinone derivatives | SARS-CoV-2 Mpro | Antiviral mdpi.com |
| 4-(3-nitrophenyl)thiazol-2-ylhydrazones | Monoamine Oxidase B (hMAO-B) | Neurodegenerative Disorders nih.gov |
| Quinolone-oxadiazole derivatives | DNA Gyrase | Antimicrobial nih.gov |
Structure Activity Relationship Sar Studies of 4 Bromophenyl Thiazol 2 Yl Methanone Analogs
Impact of Substituent Nature and Position on Pharmacological Efficacy
The biological activity of (4-Bromophenyl)-thiazol-2-yl-methanone analogs is significantly influenced by the nature and position of substituents on both the phenyl and thiazole (B1198619) rings. Research has demonstrated that modifications to these parts of the molecule can lead to substantial changes in antimicrobial and anticancer activities.
For instance, in a series of N-(4-(4-substitutedphenyl)-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine derivatives, the incorporation of bulky groups was found to be important for antibacterial activity. Specifically, derivatives with a 4-nitrophenyl thiazole-2-amino group showed significant antibacterial efficacy, suggesting that electron-withdrawing groups on the phenyl ring can enhance activity.
In another study on 4-substituted methoxybenzoyl-aryl-thiazole analogues, variations in the "A" (methoxybenzoyl) and "C" (aryl attached to the thiazole) rings were explored. While this study does not have the bromo-substituent, it provides valuable insights into the effects of other functional groups. For example, replacing the thiazole "B" ring with other heterocycles like pyridine, furan, and thiophene (B33073) maintained high potency, whereas oxazoline, oxazole, and phenyl substitutions led to a decrease in activity. This indicates the critical role of the thiazole ring's electronic and steric properties.
Furthermore, research on (2-amino-4-arylthiazol-5-yl)(aryl)methanone derivatives has provided a method for the selective introduction of substituents on the thiazole ring, allowing for a systematic exploration of SAR.
Role of the (4-Bromophenyl) Moiety in Biological Interactions
The (4-Bromophenyl) moiety is a key structural feature that often contributes significantly to the biological activity of various heterocyclic compounds. The presence of a bromine atom at the para-position of the phenyl ring introduces specific electronic and steric properties that can enhance interactions with biological targets.
For example, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of the electron-withdrawing bromo group at the para-position of the phenyl nucleus was associated with good antibacterial activity. nih.gov This suggests that the 4-bromophenyl group is a crucial pharmacophore for the antimicrobial effects of these compounds. Similarly, in the synthesis of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives, the starting material containing the 4-bromophenyl-thiazole scaffold was selected for its known biological importance.
Structure-Activity Relationships Governing Specific Biological Activities (e.g., Antimicrobial, Anticancer)
The SAR of this compound analogs has been particularly explored in the contexts of antimicrobial and anticancer activities.
Antimicrobial Activity:
The antimicrobial potency of these compounds is highly dependent on the substitution patterns. In a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, compounds bearing electron-releasing groups (like -OH and -OCH3) or certain electron-withdrawing groups (like -N(CH3)2) on a benzylidene portion attached to the 2-amino group showed promising antimicrobial activity. nih.gov This indicates that a delicate electronic balance is required for optimal activity. Another study on N-(thiazol-2-yl)benzenesulfonamides highlighted that compounds with 4-tert-butyl and 4-isopropyl substitutions on the benzenesulfonamide (B165840) ring displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria.
Anticancer Activity:
For anticancer applications, the substitution on the phenyl ring attached to the thiazole is critical. In a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, the position of a nitro substituent on the N-phenyl ring significantly impacted cytotoxicity against different cancer cell lines. nih.gov A para-nitro group was most effective against the SKNMC cell line, while an ortho-nitro group was best against the Hep-G2 cell line. nih.gov This highlights the importance of substituent positioning for selective anticancer activity.
In another study on 4-substituted methoxybenzoyl-aryl-thiazoles, it was found that the carbonyl linker between the methoxybenzoyl and thiazole rings is important for activity, though it could be replaced by a syn-C=N-OH group with some loss of potency. nih.gov This suggests that the geometry and electronic nature of the linker are crucial for interaction with the biological target, which in this case was tubulin. nih.gov
The following table summarizes the impact of various substituents on the biological activity of this compound analogs and related structures:
| Compound Series | Substituent Variation | Impact on Activity | Biological Activity |
| N-(4-(4-substitutedphenyl)-1,3-thiazol-2-yl)-1,3,5-triazin-2-amines | 4-Nitrophenyl on thiazole | Increased efficacy | Antibacterial |
| 4-Substituted methoxybenzoyl-aryl-thiazoles | Replacement of thiazole ring | Pyridine, furan, thiophene maintained potency | Anticancer |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Electron-releasing/withdrawing groups on benzylidene | Modulated potency | Antimicrobial |
| N-Phenyl-2-p-tolylthiazole-4-carboxamides | Position of nitro group on N-phenyl ring | Determined cell line selectivity | Anticancer |
Rational Design Principles Derived from SAR Analysis
The collective SAR data provides several key principles for the rational design of more potent and selective this compound analogs:
Retention of the (4-Bromophenyl)-thiazole Scaffold: This core structure appears to be essential for significant biological activity, likely due to favorable interactions with target macromolecules. The 4-bromo substituent, in particular, is a recurring feature in active compounds.
Strategic Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring can be fine-tuned to optimize activity and selectivity. Electron-withdrawing groups at the para-position often enhance antimicrobial and anticancer effects.
Modification of the Thiazole Ring Substituents: While the thiazole ring itself is important, modifications at other positions (e.g., the 5-position) can be explored to improve pharmacological properties.
Optimization of the Linker Group: The methanone (B1245722) linker is a key component. Its geometry and electronic properties can be modified to improve binding affinity to the target. For example, exploring bioisosteric replacements for the carbonyl group could lead to novel analogs with improved profiles.
Introduction of Bulky and Lipophilic Groups: The addition of bulky and lipophilic substituents can enhance the ability of the compounds to penetrate cell membranes, which is particularly relevant for antibacterial agents.
By applying these design principles, medicinal chemists can systematically develop new generations of this compound derivatives with improved therapeutic potential.
Computational Chemistry and Molecular Modeling of 4 Bromophenyl Thiazol 2 Yl Methanone and Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are key determinants of chemical reactivity and biological activity.
Density Functional Theory (DFT) has been a primary tool for investigating the structural and electronic properties of (4-Bromophenyl)-thiazol-2-yl-methanone and its derivatives. researchgate.netekb.eg DFT calculations, often employing basis sets like B3LYP/6-31G(d), are used to optimize the molecular geometry of these compounds, providing insights into their stable conformations. rsc.org These studies are critical for understanding the spatial arrangement of the thiazole (B1198619) and bromophenyl rings, which can influence how these molecules interact with biological targets. rsc.org
Researchers have utilized DFT to analyze various thiazole derivatives, calculating parameters that shed light on their chemical reactivity. acs.org For instance, the geometry optimizations performed in the gas phase are considered a reasonable approximation for understanding the molecular conformations and bond lengths of these compounds. rsc.org Such computational studies have been applied to a range of thiazole derivatives to elucidate their electronic effects and reactive centers. researchgate.net
The electronic properties of this compound derivatives are frequently analyzed using data from DFT calculations. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ekb.egresearchgate.net
The HOMO-LUMO energy gap (ΔE) is a crucial descriptor for chemical stability and reactivity. acs.org A smaller energy gap suggests higher reactivity, which can be correlated with enhanced biological activity. rsc.org For example, studies on various thiazole derivatives have shown that compounds with smaller HOMO-LUMO gaps exhibit greater electronic stability and reactivity. rsc.org
Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. The MEP map helps identify electrophilic and nucleophilic sites, predicting regions of the molecule that are likely to engage in interactions with biological receptors. researchgate.netacs.org Negative potential regions, often around nitrogen and oxygen atoms, are susceptible to electrophilic attack, while positive potential regions are prone to nucleophilic attack.
Table 1: Key Electronic Properties and Reactivity Descriptors from Quantum Chemical Calculations
| Descriptor | Significance | Typical Application for Thiazole Derivatives |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability. | Predicts reactivity in oxidation reactions and interactions with electron-deficient sites in biological targets. |
| LUMO Energy | Indicates electron-accepting ability. | Predicts reactivity in reduction reactions and interactions with electron-rich sites in biological targets. |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. | A smaller gap often correlates with higher reactivity and potential for greater biological activity. rsc.org |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts reactive sites. | Identifies regions likely to participate in hydrogen bonding and other non-covalent interactions with protein targets. acs.org |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the interaction between a small molecule ligand and a protein target.
Molecular docking simulations have been instrumental in predicting how this compound and its derivatives interact with various protein targets. impactfactor.orgnih.gov These simulations place the ligand into the binding site of a protein and calculate a score that estimates the binding affinity. jpionline.org The results provide detailed information about the binding mode, including key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. rsc.org
For a wide range of thiazole derivatives, docking studies have helped to rationalize their biological activities by revealing strong binding interactions with relevant target proteins. rsc.orgimpactfactor.org For instance, the binding affinities of novel thiazole-based compounds have been compared to standard drugs to assess their potential efficacy. impactfactor.org These computational models aid in identifying derivatives with the most promising mechanisms of action. impactfactor.org
A significant application of molecular docking is the identification of potential biological targets for novel compounds. For thiazole derivatives, which are known for their broad spectrum of biological activities, docking has been used to explore interactions with various enzymes and receptors. nih.gov
One such target that has been investigated for similar compounds is bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net Docking studies can predict whether compounds like this compound derivatives can fit into the ATP-binding site of the GyrB subunit of DNA gyrase. researchgate.net The identification of key interactions within this binding pocket can suggest a mechanism for potential antibacterial activity and guide the design of more potent inhibitors. researchgate.net These studies often use the crystallized protein structure from a database (e.g., PDB ID: 1JIJ) to define the binding site for the docking simulation. researchgate.netnih.gov
Table 2: Example of Molecular Docking Simulation Data for a Thiazole Derivative
| Parameter | Description | Example Finding |
|---|---|---|
| Target Protein | The biological macromolecule of interest. | Bacterial DNA Gyrase (PDB ID: 1JIJ) researchgate.net |
| Binding Affinity/Score | A numerical value estimating the strength of the ligand-protein interaction (e.g., in kcal/mol). | Compounds displaying good docking scores within the binding pocket. researchgate.netnih.gov |
| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | Identification of hydrogen bonds and hydrophobic interactions with active site residues. |
| Binding Mode | The predicted 3D orientation and conformation of the ligand within the binding site. | The thiazole moiety and substituted phenyl rings are positioned to maximize favorable interactions. |
In Silico Pharmacokinetic Assessments (Focus on predictive modeling methodology, not specific outcomes)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of the early-stage drug discovery process. plos.org These computational models evaluate the pharmacokinetic properties of compounds, helping to identify candidates with favorable drug-like characteristics before they are synthesized. nih.gov
The methodology for these assessments involves the use of various computational tools and web-based servers that calculate a range of physicochemical and pharmacokinetic parameters. nih.gov A common starting point is the evaluation of Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. tandfonline.com
Beyond these basic rules, more sophisticated models are used to predict a wider array of ADME properties. These models are built on large datasets of experimentally determined properties and use quantitative structure-property relationship (QSPR) approaches. The general workflow involves generating molecular descriptors for the compound of interest and then using a pre-built statistical model to predict properties such as aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and plasma protein binding. researchgate.net These predictive methodologies allow for high-throughput screening of virtual compound libraries, enabling researchers to prioritize molecules with a higher probability of success in later stages of drug development. nih.govplos.org
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a closely related compound, benzo[d]thiazol-2-yl(4-bromophenyl)methanone, the protons of the 4-bromophenyl group exhibit characteristic signals. The aromatic protons typically appear as a set of doublets in the downfield region, a consequence of the symmetrical substitution pattern on the benzene (B151609) ring. For instance, in a similar structure, these protons were observed at approximately δ 7.69 (d, J = 9.0 Hz, 2H) and δ 8.46 (d, J = 8.5 Hz, 2H). For (4-Bromophenyl)-thiazol-2-yl-methanone, the thiazole (B1198619) ring protons would present distinct signals. The proton at the 5-position of the thiazole ring is expected to appear as a doublet, while the proton at the 4-position would also be a doublet, with their coupling constant indicating their adjacent relationship.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the 4-bromophenyl moiety in benzo[d]thiazol-2-yl(4-bromophenyl)methanone, characteristic signals appear in the aromatic region (δ 120-140 ppm). The carbonyl carbon of the methanone (B1245722) linker is typically observed further downfield, often above δ 180 ppm, due to its deshielded environment. In one study of a similar compound, the carbonyl carbon appeared at δ 184.2 ppm. nist.gov The carbon atoms of the thiazole ring in this compound would also have distinct chemical shifts, generally in the range of δ 110-170 ppm, reflecting their specific electronic environments within the heterocyclic ring. For example, in derivatives of 4-(4-bromophenyl)-thiazol-2-amine, the thiazole carbons have been observed around δ 109.6, 150.3, and 172.4 ppm. nih.gov
| ¹H NMR Data for Benzo[d]thiazol-2-yl(4-bromophenyl)methanone | |
| Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J Hz) |
| 7.54 – 7.61 | m |
| 7.69 | d, J = 9.0 |
| 8.01 | d, J = 8.0 |
| 8.23 | d, J = 9.0 |
| 8.46 | d, J = 8.5 |
| Data from a closely related compound. nist.gov |
| ¹³C NMR Data for Benzo[d]thiazol-2-yl(4-bromophenyl)methanone | |
| Chemical Shift (δ ppm) | Assignment |
| 122.2 | Aromatic CH |
| 125.8 | Aromatic CH |
| 127.0 | Aromatic CH |
| 127.8 | Aromatic CH |
| 129.5 | Quaternary Aromatic C |
| 131.3 | Aromatic CH |
| 131.9 | Aromatic CH |
| 132.8 | Quaternary Aromatic C |
| 133.7 | Quaternary Aromatic C |
| 137.1 | Quaternary Aromatic C |
| 153.8 | Quaternary Aromatic C |
| 166.8 | Thiazole C=N |
| 184.2 | Carbonyl C=O |
| Data from a closely related compound. nist.gov |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
Mass Spectrometry (MS): In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured. For this compound, the presence of bromine is readily identifiable due to its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks separated by two mass units.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the compound. For a related compound, benzo[d]thiazol-2-yl(4-bromophenyl)methanone, the calculated mass for the protonated molecule [M+H]⁺ is C₁₄H₈BrNOS⁺, and the experimentally found value would be expected to be very close to this theoretical mass, confirming the elemental composition.
| HRMS Data for Benzo[d]thiazol-2-yl(4-bromophenyl)methanone | |
| Ion | [M+Na]⁺ |
| Calculated m/z | 339.9402 |
| Found m/z | 339.9397 |
| Data from a closely related compound. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
For this compound, the IR spectrum would exhibit several characteristic absorption bands. A strong, sharp peak is expected in the region of 1630-1680 cm⁻¹, corresponding to the stretching vibration of the carbonyl (C=O) group of the methanone linker. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl and thiazole rings would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum. For instance, the IR spectrum of a similar compound, (4-Bromophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone, was recorded using a KBr wafer technique. nih.gov
| Typical IR Absorption Bands for this compound | |
| Frequency Range (cm⁻¹) | Functional Group |
| > 3000 | Aromatic C-H Stretch |
| 1630 - 1680 | Carbonyl (C=O) Stretch |
| 1400 - 1600 | Aromatic C=C Stretch |
| ~1300 | Thiazole ring vibrations |
| < 700 | C-Br Stretch |
UV/Vis Spectroscopy for Electronic Transitions and Photophysical Properties
UV/Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.
The UV/Vis spectrum of this compound is expected to show absorption bands characteristic of its conjugated system, which includes the 4-bromophenyl ring, the carbonyl group, and the thiazole ring. These π → π* and n → π* transitions are responsible for the compound's photophysical properties. Studies on similar thiazole derivatives have often been conducted to explore their solvatochromic and fluorescent properties. scielo.org.za
| UV/Vis Spectroscopy Data for a Thiazolidinone Derivative | |
| Wavelength (λmax, nm) | Solvent |
| 348 | Dichloromethane |
| 406 | Dichloromethane |
| Data from a related class of compounds. |
Elemental Analysis (CHNS) for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.
For this compound (C₁₀H₆BrNOS), the theoretical elemental composition can be calculated based on its molecular formula. The experimental values obtained from CHNS analysis should closely match these theoretical percentages, typically within a ±0.4% margin, to confirm the purity and elemental composition of the compound. Elemental analysis results for derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been shown to be within ±0.5% of the theoretical values. nih.gov
| Elemental Analysis Data for C₁₀H₆BrNOS | |
| Element | Theoretical Percentage |
| Carbon (C) | 44.63% |
| Hydrogen (H) | 2.25% |
| Nitrogen (N) | 5.20% |
| Sulfur (S) | 11.91% |
Future Research Directions and Therapeutic Prospects for 4 Bromophenyl Thiazol 2 Yl Methanone
Emerging Synthetic Strategies for Enhanced Structural Diversity
The therapeutic potential of a core scaffold is often unlocked by creating a diverse chemical library of its analogs. Future research should focus on moving beyond classical synthetic routes to employ emerging strategies that allow for rapid and efficient generation of novel (4-Bromophenyl)-thiazol-2-yl-methanone derivatives.
The foundational Hantzsch thiazole (B1198619) synthesis, which typically involves the reaction of an α-haloketone with a thioamide, remains a cornerstone. nih.gov For related compounds like 4-(4-bromophenyl) thiazol-2-amine, the synthesis starts with p-bromoacetophenone and thiourea (B124793). nih.gov However, to enhance structural diversity for the methanone (B1245722) scaffold, modern synthetic methodologies can be employed. These include multicomponent reactions (MCRs), flow chemistry, and microwave-assisted synthesis. researchgate.net These techniques offer advantages in terms of reduced reaction times, improved yields, and the ability to construct complex molecules in a single step.
Future synthetic efforts should explore systematic modifications at three key positions:
The Phenyl Ring: Introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, and halogen groups) on the phenyl ring can modulate the electronic properties and steric profile of the molecule, significantly impacting biological activity.
The Thiazole Ring: Functionalization of the C4 and C5 positions of the thiazole ring can provide additional vectors for interaction with biological targets.
The Methanone Linker: While the ketone linker is the focus, exploring bioisosteric replacements or modifications could lead to analogs with improved metabolic stability or altered pharmacological profiles.
| Strategy | Description | Key Reagents/Conditions | Potential Advantage |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often leading to higher yields and cleaner products in shorter times. | p-bromoacetophenone, thiourea derivatives, microwave reactor. | Rapid generation of analog libraries. |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, incorporating significant structural diversity. | α-haloketones, thioamides, aldehydes/amines in a single pot. | High efficiency and atom economy for creating complex structures. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream, allowing for precise control over reaction parameters and safer handling of hazardous intermediates. | Pumped reagents through heated microreactors. | Scalability, reproducibility, and improved safety. |
| Combinatorial Chemistry | Systematic and repetitive covalent connection of different "building blocks" to create a large number of related compounds for screening. | Solid-phase or solution-phase synthesis with diverse building blocks. | High-throughput synthesis of large, diverse libraries for screening. |
Advanced Biological Target Identification and Validation
While analogs of this compound have shown promise as antimicrobial and anticancer agents, the precise molecular targets often remain unconfirmed. nih.gov Initial computational studies on related 4-(4-bromophenyl)-thiazol-2-amine derivatives have suggested potential interactions with targets like bacterial DNA gyrase (PDB ID: 1JIJ) and estrogen receptors for breast cancer (PDB ID: 3ERT). nih.govrjeid.com Future research must employ advanced techniques to move from putative targets to validated ones.
Target Identification Methods:
Affinity-Based Proteomics: This involves immobilizing a this compound analog on a solid support to "fish" for its binding partners in cell lysates, which are then identified by mass spectrometry.
Computational Approaches: Inverse docking, where the compound is screened against a large database of known protein structures, can generate hypotheses about potential targets.
Phenotypic Screening Deconvolution: If a compound shows a desired effect in a cell-based (phenotypic) assay, techniques like genetic screening (e.g., CRISPR-Cas9) or expression profiling can help identify the pathway and protein target responsible for that effect.
Target Validation Methods: Once a potential target is identified, its role in the compound's mechanism of action must be validated.
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm and quantify the direct binding interaction between the compound and the target protein.
Cellular Target Engagement Assays: These assays, like the cellular thermal shift assay (CETSA), can confirm that the compound binds to its intended target within a live cell environment.
Genetic Validation: Using tools like siRNA or CRISPR-Cas9 to knock down or knock out the proposed target gene should render cells resistant to the compound, thus confirming the target's necessity for the compound's activity.
| Target Class | Potential Specific Targets (from analog studies) | Identification & Validation Methods | Therapeutic Area |
| Bacterial Enzymes | DNA Gyrase, Dihydrofolate Reductase | Inverse Docking, Affinity Chromatography, Enzyme Inhibition Assays. nih.gov | Antibacterial |
| Fungal Enzymes | Lanosterol 14-alpha-demethylase | Molecular Docking, MIC assays with known resistant strains. nih.gov | Antifungal |
| Cancer-Related Proteins | Estrogen Receptor Alpha, Tyrosine Kinases, Tubulin | Proteomics, CETSA, CRISPR-Cas9 Knockout, SRB Assay. nih.govrjeid.com | Anticancer |
Development of Novel Assays for Comprehensive Biological Profiling
Initial evaluations of related thiazole derivatives have relied on standard in vitro assays, such as the turbidimetric method for minimum inhibitory concentration (MIC) and the Sulforhodamine B (SRB) assay for cytotoxicity. nih.govresearchgate.net To fully understand the therapeutic potential of this compound analogs, a move towards more comprehensive and physiologically relevant assay platforms is essential.
Future biological profiling should incorporate:
High-Content Screening (HCS): This automated microscopy-based technology allows for the simultaneous measurement of multiple cellular parameters (e.g., cell cycle progression, apoptosis markers, cytoskeletal changes) in response to compound treatment. This provides a detailed "fingerprint" of the compound's cellular effects.
3D Cell Culture Models: Moving beyond traditional 2D cell monolayers, testing compounds in 3D models like spheroids or organoids can better mimic the in vivo environment of a tumor or a biofilm. This provides more predictive data on efficacy.
Mechanism of Action (MoA) Assays: Once a target is validated, specific assays should be developed to measure the compound's effect on the target's downstream signaling pathways.
Resistance Studies: Proactively investigating mechanisms of resistance by generating and analyzing compound-resistant microbial strains or cancer cell lines can help predict and potentially circumvent future clinical challenges.
Rational Design and Optimization of Next-Generation this compound Analogs for Specific Therapeutic Applications
The ultimate goal is to use the knowledge gained from synthesis, target identification, and biological profiling to rationally design next-generation analogs with superior therapeutic properties. This involves a continuous cycle of design, synthesis, and testing to optimize potency, selectivity, and drug-like properties.
Structure-activity relationship (SAR) studies on related 4-(4-bromophenyl)-thiazol-2-amine derivatives have provided initial clues. For instance, the presence of specific substituents on a benzylidene ring attached to the 2-amino position was found to enhance antimicrobial and anticancer activity. nih.gov Compound p2 (see table below), featuring a hydroxyl and methoxy (B1213986) group, was particularly active against the MCF7 breast cancer cell line. nih.govresearchgate.net This suggests that hydrogen bond donors and acceptors can be critical for activity.
Future rational design efforts will heavily rely on:
Structure-Based Drug Design (SBDD): Once a high-resolution 3D structure of the target protein bound to a this compound analog is obtained (e.g., via X-ray crystallography), it can be used to guide the design of new analogs that make more optimal interactions with the binding site.
Computational Chemistry: Molecular docking and molecular dynamics simulations can predict how modifications to the compound will affect its binding affinity and conformation within the target's active site. rjeid.comimpactfactor.org
ADME Profiling: In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) models should be integrated early in the design process to ensure that optimized compounds also possess favorable pharmacokinetic properties, a critical factor for clinical success. nih.gov
| Compound/Analog Feature | Observed Biological Activity (in related scaffolds) | Implication for Rational Design |
| p-substituents on Phenyl Ring | Electron-withdrawing groups enhance antibacterial activity. nih.gov | Design analogs with groups like -NO₂, -CF₃, -CN on the bromophenyl ring. |
| Substitutions on Benzylidene-amino moiety | 4-hydroxy-3-methoxy group (Compound p2 ) shows high anticancer activity. nih.gov | Explore hydrogen bond donor/acceptor patterns on the bromophenyl ring. |
| Substitutions on Benzylidene-amino moiety | 4-dimethylamino group (Compound p3 ) shows good antimicrobial activity. nih.gov | Investigate the role of basic, positively chargeable groups. |
By systematically applying these advanced strategies in synthesis, target identification, biological profiling, and rational design, the full therapeutic potential of the this compound scaffold can be explored and exploited for the development of novel therapeutic agents.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (4-Bromophenyl)-thiazol-2-yl-methanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling a bromophenyl precursor with a thiazole intermediate. For example, alkylation of 2-bromo-1-(4-methoxyphenyl)ethanone with thiazole derivatives under controlled conditions (e.g., solvent polarity, temperature ~60–80°C) can yield the target compound. Optimizing reaction time (12–24 hours) and using catalysts like K₂CO₃ in DMF enhances yield (>70%) and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for bromophenyl) and thiazole protons (δ 6.5–7.5 ppm). Carbonyl (C=O) signals appear at ~190–200 ppm in ¹³C NMR.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [M+1]) confirm molecular weight. Fragmentation patterns validate structural motifs like Br and thiazole.
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-Br ~1.9 Å) and molecular packing, ensuring stereochemical accuracy .
Q. How can researchers design experiments to evaluate the stability of this compound under varying storage and reaction conditions?
- Methodological Answer :
- Thermal Stability : Use Differential Scanning Calorimetry (DSC) to detect decomposition temperatures (>200°C).
- Photostability : Expose samples to UV light (λ = 254 nm) and monitor degradation via HPLC.
- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C for 24–72 hours. Control humidity and oxygen levels to prevent oxidation .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across studies?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and control variables (e.g., serum concentration, incubation time).
- Purity Validation : Ensure compounds are >95% pure (via HPLC) to exclude impurities affecting results.
- Structural Confirmation : Re-synthesize disputed derivatives and validate structures with 2D NMR (e.g., HSQC, HMBC) to rule out isomerism .
Q. What strategies are recommended for modifying the thiazole ring of this compound to enhance pharmacological properties?
- Methodological Answer :
- Substituent Introduction : Add electron-withdrawing groups (e.g., -NO₂ at thiazole C4) to improve binding to hydrophobic enzyme pockets.
- Ring Functionalization : Replace thiazole with thiadiazole (e.g., via H₂O₂ oxidation) to modulate solubility and bioavailability.
- SAR Studies : Synthesize analogs (e.g., 5-methylthiazole) and correlate substituent effects with activity using QSAR models .
Q. Which computational methods are suitable for predicting the reactivity or binding interactions of this compound in medicinal chemistry?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). Prioritize hydrogen bonds between the carbonyl group and catalytic lysine residues.
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic regions (e.g., thiazole sulfur) prone to nucleophilic attack.
- MD Simulations : Simulate ligand-protein stability in explicit solvent (e.g., water, 300 K) over 100 ns to assess binding affinity .
Q. How can researchers address challenges in crystallizing this compound for structural analysis?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
- Temperature Gradients : Cool saturated solutions from 40°C to 4°C at 0.5°C/hour to grow single crystals.
- Additive Use : Introduce trace co-solvents (e.g., DMSO) to reduce lattice defects. Validate crystals with PXRD to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
